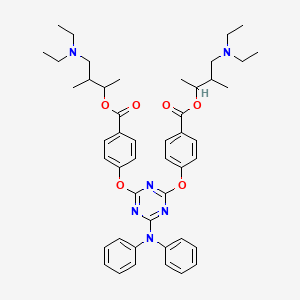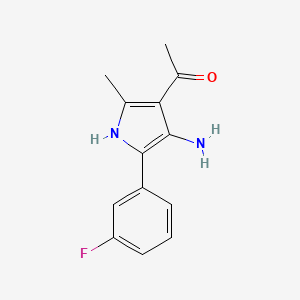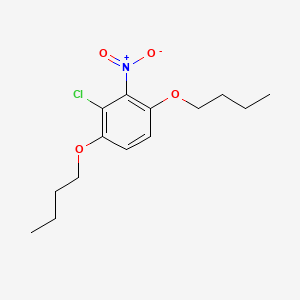
1,4-Dibutoxy-2-chloro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutoxy-2-chloro-3-nitrobenzene is an organic compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two butoxy groups, a chlorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2-chloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,4-dibutoxy-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-2-chloro-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 1,4-Dibutoxy-2-chloro-3-aminobenzene.
Substitution: 1,4-Dibutoxy-2-methoxy-3-nitrobenzene.
Oxidation: 1,4-Dibutoxy-2-chloro-3-nitrobenzaldehyde.
Scientific Research Applications
1,4-Dibutoxy-2-chloro-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibutoxy-2-chloro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibutoxy-2-chloro-5-nitrobenzene
- 1,4-Dibutoxy-2-chloro-4-nitrobenzene
- 1,4-Dibutoxy-2-chloro-6-nitrobenzene
Uniqueness
1,4-Dibutoxy-2-chloro-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions. The presence of both electron-donating butoxy groups and electron-withdrawing nitro and chlorine groups creates a compound with distinct electronic properties, making it valuable for various applications.
Properties
CAS No. |
71501-43-4 |
|---|---|
Molecular Formula |
C14H20ClNO4 |
Molecular Weight |
301.76 g/mol |
IUPAC Name |
1,4-dibutoxy-2-chloro-3-nitrobenzene |
InChI |
InChI=1S/C14H20ClNO4/c1-3-5-9-19-11-7-8-12(20-10-6-4-2)14(13(11)15)16(17)18/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
MJXACADUQMBDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)OCCCC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



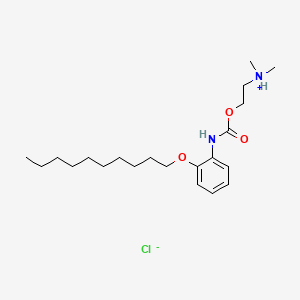
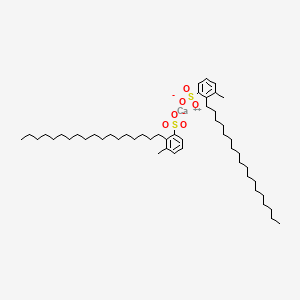
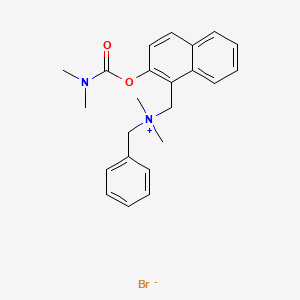
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)

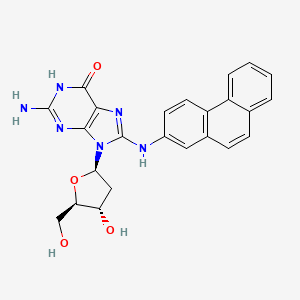
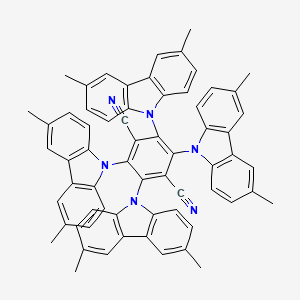
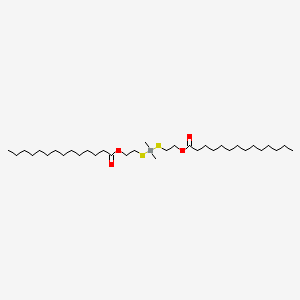
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
